molecular formula C10H12ClNO B1399000 4-Chloro-2-(cyclopropylmethoxy)aniline CAS No. 1248255-51-7

4-Chloro-2-(cyclopropylmethoxy)aniline

Cat. No. B1399000
CAS RN: 1248255-51-7
M. Wt: 197.66 g/mol
InChI Key: QKRAEBNDTZWCLS-UHFFFAOYSA-N
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Description

“4-Chloro-2-(cyclopropylmethoxy)aniline” is a chemical compound that has attracted significant attention in scientific research due to its unique physical and chemical properties. It has a molecular formula of C10H12ClNO and a molecular weight of 197.66 g/mol .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-(cyclopropylmethoxy)aniline” is 1S/C10H12ClNO/c11-9-4-3-8 (12)5-10 (9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structural formula.


Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-2-(cyclopropylmethoxy)aniline” are not detailed in the available literature, anilines in general can undergo a variety of reactions, including electrophilic aromatic substitution .

Scientific Research Applications

Synthesis of Tetrahydroquinolines 4-Substituted anilines, similar in structure to 4-Chloro-2-(cyclopropylmethoxy)aniline, are used in the synthesis of N-propargylanilines. These compounds can cyclize to form dihydroquinolines, which are relevant in the production of compounds like Virantmycin, an antiviral compound. This process involves reactions with cuprous chloride and trifluoroacetic anhydride, showcasing the aniline's versatility in synthesizing complex organic structures with potential antiviral applications (Francis et al., 2004).

Development of Polyurethane Cationomers Research on the synthesis of polyurethane cationomers incorporating anil groups has been conducted. These compounds exhibit fluorescent properties, highlighting the role of substituted anilines in creating materials with unique optical properties. This has implications for the development of new materials with potential applications in sensing, imaging, and light-emitting devices (Buruianǎ et al., 2005).

Fluorescence Quenching Studies The fluorescence quenching of boronic acid derivatives by aniline in alcohols has been studied, indicating the interaction of aniline derivatives with other compounds under varying conditions. This research provides insights into the photophysical properties of aniline derivatives and their potential use in studying molecular interactions and environments (Geethanjali et al., 2015).

Environmental Applications Studies on the mineralization of aniline and chlorophenol in acidic solutions by ozonation catalyzed with Fe2+ and UVA light show the potential environmental applications of aniline derivatives. These findings are crucial for developing advanced oxidation processes for water and wastewater treatment, particularly in the degradation of toxic organic pollutants (Sauleda & Brillas, 2001).

Safety And Hazards

While specific safety and hazard information for “4-Chloro-2-(cyclopropylmethoxy)aniline” is not available, anilines are generally considered hazardous. They can be toxic if swallowed, in contact with skin, or if inhaled . They may also cause an allergic skin reaction and are considered carcinogenic .

properties

IUPAC Name

4-chloro-2-(cyclopropylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRAEBNDTZWCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(cyclopropylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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